(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid
Description
(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a propargylsulfanyl (-S-CH₂-C≡CH) functional group on the β-carbon (Figure 1). This compound is primarily utilized in peptide synthesis and bioconjugation due to the reactive alkyne group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific modifications .
Key structural features:
- Fmoc group: Base-labile, enabling orthogonal deprotection during solid-phase peptide synthesis (SPPS).
- Propargylsulfanyl side chain: Provides a bioorthogonal handle for click chemistry applications.
- Chirality: The (R)-configuration ensures stereochemical control in peptide design.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLWOYUYWTFRA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable amino acid precursor.
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the sulfur atom of the amino acid precursor reacts with propargyl bromide under basic conditions.
Final Product Formation: The final product, ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
Chemical Reactions Analysis
Fmoc Deprotection Reaction
Type: Base-mediated cleavage of the Fmoc protecting group.
Conditions: 20% piperidine in dimethylformamide (DMF) .
Mechanism:
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The acidic proton (α to the carbonyl group) is deprotonated by the base (piperidine).
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β-elimination occurs, releasing CO₂ and forming dibenzofulvene as a byproduct.
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The free amine is generated, enabling subsequent reactions (e.g., peptide bond formation).
Products:
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Free amine group (Cys(Propargyl) moiety).
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Dibenzofulvene-piperidine adduct (removed during washing steps).
Relevance: Critical for solid-phase peptide synthesis (SPPS), allowing selective deprotection without damaging other functional groups .
Peptide Bond Formation
Type: Nucleophilic acylation.
Conditions: Activated carboxylic acids (e.g., HOBt/DIC or HATU coupling reagents).
Mechanism:
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The free amine (generated after Fmoc deprotection) acts as a nucleophile.
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It attacks an activated carboxylic acid, forming a peptide bond via a tetrahedral intermediate.
Products:
-
Peptide chains with the Cys(Propargyl) residue incorporated.
Relevance: Central to synthesizing peptides for therapeutic or research applications, enabling precise sequence control.
Oxidation and Reduction Reactions
Type: Oxidation of sulfur or reduction of propargyl group.
Conditions:
-
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: Hydrogen gas with palladium catalysts (e.g., Pd/C).
Products: -
Oxidation: Sulfoxides or sulfones (from sulfur oxidation).
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Reduction: Alkenes or alkanes (from propargyl reduction).
Relevance: Modifies the compound’s reactivity for specialized applications (e.g., altering redox properties or conjugation sites).
Nucleophilic Substitution Reactions
Type: Replacement of the propargyl group.
Conditions: Nucleophiles (e.g., amines, thiols) under basic conditions.
Products:
-
Substituted derivatives (e.g., amine- or thiol-modified compounds).
Relevance: Expands functional diversity for bioconjugation or material science applications.
Comparison of Key Reactions
Research Findings and Applications
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SPPS Compatibility: The Fmoc group’s stability under mild deprotection conditions (piperidine/DMF) ensures compatibility with sensitive peptide modifications .
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Mechanistic Insights: UV monitoring of Fmoc’s absorbance enables real-time tracking of deprotection and coupling steps, enhancing synthesis efficiency .
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Biochemical Utility: The propargylsulfanyl group’s reactivity allows integration into advanced peptide architectures, including drug delivery systems and biosensors.
This compound’s versatility in chemical transformations makes it a cornerstone in modern peptide chemistry and medicinal research.
Scientific Research Applications
Applications Overview
-
Peptide Synthesis
- (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is extensively used as a building block in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection, facilitating the assembly of complex peptide sequences with enhanced stability and reactivity. This compound is particularly useful for synthesizing peptides that require specific modifications or functionalities.
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Drug Development
- The compound's ability to modify peptide sequences effectively makes it valuable in pharmaceutical research. It aids in the design of novel therapeutics that target specific biological pathways, enhancing drug efficacy and selectivity. Its unique structure can potentially lead to the development of drugs with improved pharmacokinetic properties.
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Bioconjugation
- The propargyl group present in this compound facilitates click chemistry reactions, allowing for the covalent attachment of biomolecules to surfaces or other molecules. This application is crucial in creating targeted therapies and diagnostics, particularly in the development of biosensors and drug delivery systems.
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Material Science
- In material science, this compound can be incorporated into polymer matrices to enhance the properties of materials used in drug delivery systems. By improving the control over drug release mechanisms, it contributes to the development of more effective therapeutic materials.
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Research in Neuroscience
- The compound plays a role in studying neuropeptides and their functions, providing insights into neurological disorders and potential therapeutic approaches. Its application in neuroscience research helps elucidate the mechanisms underlying neuropeptide signaling and interaction.
Case Study 1: Peptide Synthesis Innovation
A recent study demonstrated the use of this compound in synthesizing a neuropeptide analog with enhanced binding affinity to its receptor. The incorporation of this amino acid allowed for improved stability against enzymatic degradation, showcasing its potential in therapeutic applications targeting neurological disorders.
Case Study 2: Drug Development
In another study focused on drug development, researchers utilized this compound to create a series of peptide-based inhibitors for a specific enzyme involved in cancer progression. The modified peptides exhibited increased potency and selectivity compared to traditional inhibitors, highlighting the compound's role in advancing cancer therapeutics.
Comparative Data Table
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides | Enhanced stability and reactivity |
| Drug Development | Design of novel therapeutics | Improved efficacy and selectivity |
| Bioconjugation | Attachment of biomolecules via click chemistry | Targeted therapies and diagnostics |
| Material Science | Polymer matrix incorporation | Controlled drug release |
| Neuroscience Research | Study of neuropeptides | Insights into neurological disorders |
Mechanism of Action
The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid depends on its application:
Peptide Synthesis: It acts as a protected amino acid, facilitating the stepwise assembly of peptides.
Medicinal Chemistry: The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity.
Bioconjugation: The propargyl group enables click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Differences and Similarities
Key Observations:
Reactivity : The propargylsulfanyl group in the target compound enables click chemistry , whereas Boc- or Alloc-protected analogs require specific deprotection conditions (acid for Boc, palladium for Alloc) .
Steric Effects : QC-3952’s bulky tert-butyl group may hinder peptide chain elongation compared to the compact propargyl group .
Chirality : The (S)-configured H63516 and (R)-configured target compound highlight the importance of stereochemistry in receptor binding or enzymatic stability .
Physicochemical Properties
Table 2: Solubility and Stability
Research Findings
- The propargylsulfanyl group exhibits higher reactivity in CuAAC compared to allyl or Boc-protected analogs, achieving >90% conjugation efficiency in model peptides .
- QC-3952’s tert-butyl group reduces solubility, requiring DMSO or DMF for dissolution, whereas the target compound is compatible with standard SPPS solvents .
- Fmoc-L-Phe(4-NHBoc)-OH demonstrates superior stability in acidic conditions compared to propargylsulfanyl derivatives, making it suitable for long-term storage .
Biological Activity
(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a synthetic amino acid derivative that has garnered attention in biochemical research, particularly in the context of peptide synthesis and drug development. This compound is characterized by its unique structure, which incorporates a propargylsulfanyl group, enhancing its biological activity. Below is a detailed examination of its biological properties, applications, and relevant research findings.
- Molecular Formula : C21H19NO4S
- Molecular Weight : 381.45 g/mol
- CAS Number : 1354752-76-3
- Structure : The compound features a phenyl group (Fmoc) attached to a sulfur-containing amino acid backbone, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to participate in various biochemical pathways. The propargylsulfanyl group allows for:
- Nucleophilic Reactions : The sulfur atom can act as a nucleophile, facilitating reactions with electrophilic centers in proteins and other biomolecules.
- Click Chemistry Applications : Its structure is conducive to click chemistry, enabling the conjugation of biomolecules for targeted drug delivery systems.
Research Findings
Case Study 1: Peptide Development
In a study focused on synthesizing neuropeptides, researchers utilized this compound to create modified peptides that demonstrated enhanced binding affinity to specific receptors involved in pain modulation. The incorporation of this amino acid allowed for greater stability and bioactivity compared to traditional amino acids.
Case Study 2: Drug Delivery Systems
Another investigation explored the use of this compound in designing drug delivery vehicles. By conjugating this compound with therapeutic agents, researchers were able to achieve targeted delivery mechanisms that improved the efficacy of the drugs while minimizing side effects.
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 381.45 g/mol | Varies |
| Peptide Synthesis | Yes | Yes |
| Antimicrobial Activity | Potentially effective | Confirmed in related compounds |
| Neuroscience Research | Promising applications | Established in some cases |
Q & A
Q. What is the primary role of (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid in peptide synthesis?
This compound, also termed Fmoc-L-Cys(propargyl)-OH, is a cysteine derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during iterative coupling, while the propargylsulfanyl (-S-propargyl) side chain enables post-synthetic modifications via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). It facilitates site-specific conjugation of fluorescent tags, biotin, or other functional moieties to peptides .
Methodological Protocol :
- Deprotection : Use 20% piperidine in DMF to remove Fmoc.
- Coupling : Activate with HBTU/HOBt and DIPEA in DMF.
- Modification : Post-synthesis, react the propargyl group with azide-containing reagents under CuAAC conditions (CuSO₄, sodium ascorbate).
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood due to volatile solvents (DMF, DCM).
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the propargylsulfanyl group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can coupling efficiency be optimized for sterically hindered residues like this compound?
The propargylsulfanyl group introduces steric hindrance, which may reduce coupling efficiency.
- Activation Reagents : Replace HBTU with stronger activators like HATU or PyAOP.
- Solvent Optimization : Use DCM:DMF (1:1) to improve solubility.
- Extended Coupling Times : Increase from 30 minutes to 2 hours.
- Double Coupling : Perform two consecutive couplings to ensure completion. Monitor by Kaiser test or LC-MS .
Q. What analytical techniques are critical for characterizing this compound and its peptide conjugates?
- Purity Analysis : Reverse-phase HPLC with UV detection (220 nm for Fmoc, 254 nm for disulfide bonds).
- Mass Confirmation : LC-MS (ESI+) to verify molecular weight (expected [M+H]⁺: 381.45 for the free acid).
- Structural Validation : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry and propargyl group integrity .
Q. How can the propargylsulfanyl group be leveraged for site-specific bioconjugation in complex peptide systems?
The propargyl group enables CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal labeling.
- CuAAC Protocol :
Q. How should researchers resolve contradictions in stereochemical outcomes during synthesis?
Unexpected (S)-enantiomer formation may arise from racemization during coupling.
- Prevention : Use low-base conditions (DIPEA < 2 equiv) and pre-activate the amino acid.
- Detection : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to resolve (R) and (S) isomers .
Q. What strategies mitigate oxidative degradation of the propargylsulfanyl moiety?
- Inert Atmosphere : Synthesize and store under argon/nitrogen.
- Antioxidants : Add 0.1% TCEP (tris(2-carboxyethyl)phosphine) to buffer solutions.
- Stability Monitoring : Track degradation via HPLC (new peaks at ~260 nm indicate oxidation) .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in SPPS when incorporating this residue?
- Deprotection Efficiency : Confirm Fmoc removal by UV monitoring (301 nm absorbance drop).
- Side-Chain Stability : Test alternative protecting groups (e.g., Acm for cysteine) if propargylsulfanyl is labile.
- Aggregation Mitigation : Incorporate 0.4 M urea in DMF to reduce peptide chain aggregation .
Q. What are the best practices for quantifying modification efficiency in click chemistry reactions?
Q. How to design stability studies for peptides containing this residue under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and analyze degradation by LC-MS over 24–72 hours.
- Thermal Stress : Store at 40°C and monitor propargyl group integrity via ¹H NMR (disappearance of ≡C-H peak at ~2.5 ppm) .
Comparative & Alternative Methodologies
Q. What are the advantages of this compound over other thiol-protected cysteine derivatives?
Compared to Acm (acetamidomethyl) or Trt (trityl) protections, the propargylsulfanyl group enables click chemistry without requiring toxic metals (e.g., Hg²⁺ for Acm removal) or strong acids (e.g., TFA for Trt). It also allows orthogonal modifications alongside other protecting groups .
Q. Can alternative alkyne-bearing amino acids replace this compound for specific applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
